molecular formula C9H13NS B1354722 1-(Thiophen-2-ylmethyl)pyrrolidine CAS No. 16087-92-6

1-(Thiophen-2-ylmethyl)pyrrolidine

Cat. No. B1354722
Key on ui cas rn: 16087-92-6
M. Wt: 167.27 g/mol
InChI Key: WNJQTXGJPVTGHK-UHFFFAOYSA-N
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Patent
US04239769

Procedure details

Lithium aluminium hydride (9.6 g) was added to N-(2-thienylcarbonyl)pyrrolidine (35.4 g) in ether. After 41/2 hr the reaction was quenched with water and extracted with chloroform. Evaporation of the organic extracts gave an oil which was distilled under reduced pressure (21.5 g) b.p. 60°-70° (10-16 mm). TLC silica/ethyl acetate, methanol, Rf 0.7.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[C:12]([N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)=O>CCOCC>[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH2:12][N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
35.4 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)N1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 41/2 hr the reaction was quenched with water
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic extracts
CUSTOM
Type
CUSTOM
Details
gave an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure (21.5 g) b.p. 60°-70° (10-16 mm)

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)CN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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